5-Iodo-7-nitroquinolin-8-ol

Catalog No.
S15990947
CAS No.
18472-05-4
M.F
C9H5IN2O3
M. Wt
316.05 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Iodo-7-nitroquinolin-8-ol

CAS Number

18472-05-4

Product Name

5-Iodo-7-nitroquinolin-8-ol

IUPAC Name

5-iodo-7-nitroquinolin-8-ol

Molecular Formula

C9H5IN2O3

Molecular Weight

316.05 g/mol

InChI

InChI=1S/C9H5IN2O3/c10-6-4-7(12(14)15)9(13)8-5(6)2-1-3-11-8/h1-4,13H

InChI Key

VHQJPUCOZPIQKO-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C(C(=C2N=C1)O)[N+](=O)[O-])I

5-Iodo-7-nitroquinolin-8-ol is a chemical compound characterized by its unique structure, which consists of a quinoline ring substituted with iodine at the 5-position and a nitro group at the 7-position. This compound is part of the broader class of quinoline derivatives, which are known for their diverse biological activities and applications in medicinal chemistry. The molecular formula of 5-Iodo-7-nitroquinolin-8-ol is C9H6N2O3I, and it has a molecular weight of approximately 292.06 g/mol. Its structural features contribute significantly to its reactivity and biological properties.

  • Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
  • Substitution: The iodine atom can be replaced by various nucleophiles, including amines or thiols, under appropriate conditions.
  • Cyclization: The compound can undergo cyclization reactions, leading to the formation of more complex heterocyclic structures.

These reactions are crucial for synthesizing derivatives that may exhibit enhanced therapeutic properties .

The biological activity of 5-Iodo-7-nitroquinolin-8-ol is primarily attributed to its ability to interact with biological targets involved in cellular processes. Research indicates that compounds in this class can exhibit antimicrobial, anticancer, and anti-inflammatory activities. Specifically, studies have shown that related compounds, such as nitroxoline (5-amino-8-hydroxyquinoline), demonstrate potent cytotoxic effects against various cancer cell lines, suggesting that 5-Iodo-7-nitroquinolin-8-ol may possess similar properties .

The synthesis of 5-Iodo-7-nitroquinolin-8-ol typically involves the nitration of 5-iodoquinoline using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. This process is exothermic and requires careful temperature management to prevent decomposition of the product. Industrial production methods often employ continuous flow reactors and automated systems to ensure consistent product quality and yield .

5-Iodo-7-nitroquinolin-8-ol has potential applications in various fields:

  • Medicinal Chemistry: Due to its biological activities, it is investigated for use as an antimicrobial and anticancer agent.
  • Research: It serves as a valuable tool in studies exploring the mechanisms of action of quinoline derivatives and their interactions with biological systems.

Studies on the interactions of 5-Iodo-7-nitroquinolin-8-ol focus on its binding affinities with specific biological targets such as enzymes and receptors. Techniques like fluorescence spectroscopy and molecular docking simulations are commonly used to elucidate these interactions. Understanding these binding mechanisms is essential for assessing the pharmacodynamics and pharmacokinetics of the compound .

Several compounds share structural similarities with 5-Iodo-7-nitroquinolin-8-ol, each exhibiting unique properties:

Compound NameStructural FeaturesUnique Properties
Nitroxoline (8-hydroxy-5-nitroquinoline)Hydroxyl group at position 8Potent anti-cancer activity
Clioquinol (5-chloro-7-iodoquinoline)Iodo substituent at position 7Anticancer properties
5-Nitroquinolin-8-olNitro group at position 5Antimicrobial activity
7-Bromo-5-nitroquinolin-8-olBromine substituent at position 7Potential applications in medicinal chemistry

These compounds demonstrate varying degrees of biological activity, with differences in substituents affecting their pharmacological profiles. The unique combination of iodine and nitro groups in 5-Iodo-7-nitroquinolin-8-ol may confer distinct therapeutic advantages over its analogs .

XLogP3

2.9

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

315.93449 g/mol

Monoisotopic Mass

315.93449 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-15-2024

Explore Compound Types